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Cmpda

AMPA receptor GluA2 positive allosteric modulator

Using generic AMPA PAMs (CTZ, CX614) introduces flip/flop isoform bias that compromises experimental reproducibility. CMPDA eliminates this variable: near-equipotent GluA2i/GluA2o modulation (EC₅₀ 45-63 nM) with a unique splice-variant-specific effect on deactivation kinetics. • Near-equipotent at both GluA2 flip/flop - no isoform bias vs. CTZ • Slows GluA2o deactivation ~2-fold; GluA2i unchanged - enables precise interrogation of isoform-specific contributions to LTP/LTD • Co-crystal structure (PDB: 3RN8) - validated template for structure-based PAM design • ≥98% purity; ambient global shipping

Molecular Formula C16H28N2O4S2
Molecular Weight 376.5 g/mol
CAS No. 380607-77-2
Cat. No. B2565229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCmpda
CAS380607-77-2
Molecular FormulaC16H28N2O4S2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C
InChIInChI=1S/C16H28N2O4S2/c1-13(2)23(19,20)17-11-9-15-5-7-16(8-6-15)10-12-18-24(21,22)14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3
InChIKeyFHLGMMYEKXPVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CMPDA: GluA2-Preferring AMPA PAM


CMPDA (N,N′-(1,4‑Phenylenedi‑2,1‑ethanediyl)bis‑2‑propanesulfonamide) is a chemically symmetrical, potent positive allosteric modulator (PAM) of the AMPA‑type ionotropic glutamate receptor, with highest affinity for the GluA2 subunit [1]. It binds at the hydrophobic dimer interface of the ligand‑binding domain, stabilizing the open‑channel conformation and slowing receptor deactivation . CMPDA is widely used in neuroscience as a tool compound to investigate the role of AMPA receptor‑mediated synaptic plasticity in cognition, synaptic transmission, and neurological disease models .

Tool Compound Role GluA2-preferring AMPA receptor PAM for plasticity studies
Mechanistic Fit Binds dimer interface to slow deactivation and block desensitization
Model Context Supports synaptic transmission and neurological disease model research

CMPDA: Isoform-Selective Effects vs. Generic PAMs


AMPA receptor positive allosteric modulators exhibit profound differences in isoform selectivity, potency, and their relative impact on channel deactivation versus desensitization [1]. These biophysical signatures are not interchangeable; substituting CMPDA with a generic AMPA receptor PAM such as cyclothiazide (CTZ), CX614, or even the closely related analog CMPDB will yield divergent functional outcomes. CMPDA distinguishes itself by combining near‑equipotent modulation of GluA2 flip (GluA2i) and flop (GluA2o) splice variants with a unique, splice‑variant‑specific effect on deactivation kinetics . Failure to select the correct modulator can lead to misinterpretation of receptor function and compromised experimental reproducibility.

This Compound CMPDA: Near-equipotent GluA2i/GluA2o modulation with splice-variant-specific deactivation slowing
vs
Generic PAMs CTZ, CX614, CMPDB: Introduce isoform bias, divergent deactivation profiles, and distinct binding stoichiometries
Isoform-selective kinetic signatures and binding modes may not transfer; substituting with generic PAMs can shift experimental outcomes and confound synaptic plasticity interpretation.

CMPDA vs. Closest Analogs


Potency and Isoform Balance vs. CMPDB

In a standardized FLIPR calcium influx assay using HEK293 cells stably expressing human GluA2i or GluA2o receptors, CMPDA exhibits significantly higher potency and isoform‑balanced activity compared to its close structural analog CMPDB [1]. While CMPDA achieves EC₅₀ values of 45.4 nM and 63.4 nM for GluA2i and GluA2o respectively, CMPDB is markedly less potent and displays a 3.8‑fold isoform preference [1].

Potency and Isoform Balance vs. CMPDB
Head-to-head
CMPDA: GluA2i EC₅₀ 45.4 nM, GluA2o EC₅₀ 63.4 nM (ratio 1.4)
CMPDB: GluA2i EC₅₀ 122.5 nM, GluA2o EC₅₀ 470.5 nM (ratio 3.8)
Near-equipotent isoform profile supports balanced splice-variant research
CMPDB introduces 3.8-fold bias; FLIPR assay, HEK293 cells
AMPA receptor GluA2 positive allosteric modulator

Isoform-Selective Deactivation Modulation vs. CX614

In whole‑cell patch‑clamp recordings of HEK293 cells expressing rat GluA2 receptors, CMPDA (10 μM) exerts a splice‑variant‑specific effect on channel deactivation that distinguishes it from both CX614 and CTZ [1]. CMPDA slows the rate of deactivation of GluA2o (flop) receptors approximately 2‑fold, while having no measurable effect on GluA2i (flip) receptor deactivation [1].

Isoform-Selective Deactivation vs. CX614
Head-to-head
CMPDA slows GluA2o deactivation ~2-fold; GluA2i unchanged
CX614 slows deactivation in both isoforms; CTZ weak flip-only effect
Enables isoform-specific kinetic dissection of synaptic transmission
Patch-clamp, HEK293 cells, 10 μM CMPDA
AMPA receptor deactivation electrophysiology

Desensitization Blockade in Both Isoforms vs. CTZ

Electrophysiological analysis of rat GluA2 receptors expressed in HEK293 cells demonstrates that CMPDA (10 μM) potently inhibits desensitization of both GluA2o and GluA2i receptor isoforms, a property not uniformly shared by all AMPA receptor PAMs [1]. Cyclothiazide (CTZ), a widely used comparator, predominantly blocks desensitization of flip isoforms with weaker efficacy on flop variants [1].

Desensitization Blockade vs. CTZ
Class-level
CMPDA blocks desensitization in both GluA2i and GluA2o
CTZ shows isoform-biased efficacy (flip-preferring)
Uniform desensitization blockade supports balanced isoform research
Rat GluA2, patch-clamp, 10 μM CMPDA, 500 ms glutamate pulse
AMPA receptor desensitization electrophysiology

Single‑Molecule Binding Mode at the Dimer Interface Distinct from CX614

High‑resolution co‑crystal structures of the isolated GluA2o ligand‑binding core (LBC) with L‑glutamate and CMPDA reveal a binding stoichiometry of one CMPDA molecule per receptor dimer, binding along the 2‑fold symmetry axis at the interdimer interface near the clamshell hinges [1]. This binding mode contrasts with CX614, which binds with a 1:2 stoichiometry (one CX614 per two LBC domains) and occupies a different spatial register within the modulator pocket [1].

Dimer Interface Binding vs. CX614
Head-to-head
CMPDA: 1:1 stoichiometry, binds along 2-fold axis
CX614: 1:2 stoichiometry, different spatial register
Distinct binding mode underpins unique functional profile
X-ray crystallography, GluA2o LBC, PDB 3RN8, 2.0–2.2 Å
AMPA receptor crystallography allosteric modulation

CMPDA Research Applications


GluA2 Splice Variants in Synaptic Plasticity

CMPDA's near‑equipotent potentiation of both GluA2i and GluA2o (EC₅₀ ~45–63 nM) combined with its isoform‑selective effect on deactivation (GluA2o slowed ~2‑fold; GluA2i unchanged) enables precise interrogation of flip vs. flop contributions to hippocampal long‑term potentiation (LTP) and long‑term depression (LTD). This is not achievable with CX614 or CMPDB due to their differing isoform biases [1].

GluA2 Pharmacology in Native Tissue and Disease Models

Because CMPDA inhibits desensitization equally in both GluA2 isoforms, it serves as a superior tool for validating GluA2‑specific pharmacology in native neuronal preparations and ex vivo brain slices from rodent models of neurological disorders (e.g., Alzheimer's disease, epilepsy). Using CTZ in such experiments would introduce flip‑biased desensitization blockade, confounding interpretation [1].

Structure-Based Design at the AMPA Dimer Interface

The high‑resolution co‑crystal structure of CMPDA bound to the GluA2o LBC (PDB: 3RN8) provides a validated template for structure‑based design of next‑generation AMPA receptor PAMs with defined stoichiometry and improved isoform selectivity. This structural resource is distinct from the CX614 binding mode and offers unique chemical starting points [1].

Application
Selection Property
Validation Focus
GluA2 Splice Variant Plasticity Studies
Isoform-balanced potentiation with selective deactivation control
Flip vs. flop contribution to LTP/LTD models; method context review
Native Tissue and Disease Model Pharmacology
Uniform desensitization blockade across GluA2 isoforms
GluA2-specific validation in neuronal preparations and ex vivo slices
Structure-Based AMPA PAM Design
Validated 1:1 dimer interface binding template
PDB 3RN8 structural resource for defined stoichiometry design

Technical Documentation Hub

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34 linked technical documents
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